molecular formula C22H27Cl4N3O2 B1666028 Amustaline Dihydrochloride CAS No. 210584-54-6

Amustaline Dihydrochloride

Cat. No. B1666028
M. Wt: 507.3 g/mol
InChI Key: WEOLKSYHLNAIRH-UHFFFAOYSA-N
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Description

Amustaline Dihydrochloride, also known as S-303 Dihydrochloride, is a nucleic acid-targeted alkylator . It is an efficient pathogen inactivation agent for blood components containing red blood cells . It has three components: an acridine anchor (an intercalator that targets nucleic acids non-covalently), an effector (a bis-alkylator group that reacts with nucleophiles), and a linker (a small flexible carbon chain containing a labile ester bond that hydrolyzes at neutral pH to yield non-reactive breakdown products) .


Molecular Structure Analysis

The molecular formula of Amustaline Dihydrochloride is C22H27Cl4N3O2 . It has an average mass of 507.281 Da and a monoisotopic mass of 505.085724 Da .


Chemical Reactions Analysis

Amustaline Dihydrochloride is a nucleic acid-targeted alkylator . It intercalates into helical regions of the nucleic acids of pathogens and white blood cells . This allows it to inactivate high titres of various pathogens in red blood cells .

Scientific Research Applications

Pathogen Reduction in Blood Products

Amustaline Dihydrochloride is prominently used in pathogen reduction technology for blood products. Studies have shown its effectiveness in reducing the risk of transfusion-transmitted infections and adverse effects due to residual leukocytes in blood products. For example, Cancelas et al. (2017) investigated the viability of red blood cells treated with amustaline and stored for 35 days, finding that they retained post-transfusion viability (Cancelas et al., 2017). Additionally, Wiltshire et al. (2016) studied the quality of red cells after treatment with the Intercept Blood System, which uses amustaline for pathogen inactivation in red cell concentrates (Wiltshire et al., 2016).

Inactivation of Pathogens in Transfusion Medicine

Amustaline has been instrumental in inactivating various pathogens in transfused red blood cells (RBCs), contributing significantly to transfusion medicine. Brixner et al. (2018) focused on the use of amustaline in RBC transfusion in cardiac surgery, emphasizing its role in reducing transfusion-transmitted infectious diseases (Brixner et al., 2018). In a more recent study, Stramer et al. (2022) evaluated the effectiveness of amustaline in preventing transfusion-transmitted infections with vector-borne agents like West Nile, dengue, Zika, and chikungunya viruses (Stramer et al., 2022).

Safety and Efficacy in Clinical Trials

Geisen et al. (2020) investigated the prevalence of antibodies to amustaline/glutathione pathogen-reduced red blood cells in clinical trials, highlighting the safety aspects of its use (Geisen et al., 2020). Furthermore, North et al. (2020) conducted a preclinical safety assessment of pathogen-reduced red blood cells treated with amustaline and glutathione, demonstrating its safety profile in blood transfusion practices (North et al., 2020).

Safety And Hazards

Amustaline Dihydrochloride is classified as having acute toxicity - Oral, Category 3. It can cause skin irritation (Category 2) and eye irritation (Category 2). It is also classified as having reproductive toxicity, Category 1B . It is advised to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .

properties

IUPAC Name

2-[bis(2-chloroethyl)amino]ethyl 3-(acridin-9-ylamino)propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25Cl2N3O2.2ClH/c23-10-13-27(14-11-24)15-16-29-21(28)9-12-25-22-17-5-1-3-7-19(17)26-20-8-4-2-6-18(20)22;;/h1-8H,9-16H2,(H,25,26);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOLKSYHLNAIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)OCCN(CCCl)CCCl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27Cl4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175285
Record name Amustaline Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amustaline Dihydrochloride

CAS RN

210584-54-6
Record name Amustaline Dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210584546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amustaline Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-N-Bis(2-chloroethyl)-2-aminoethyl-3-[(acridin-9-yl)amino]propionate dihydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AMUSTALINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5MKX7XOYA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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